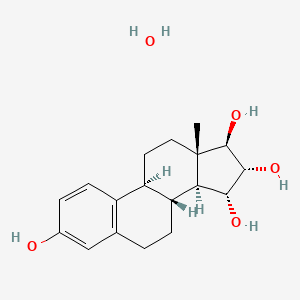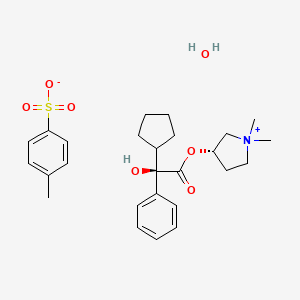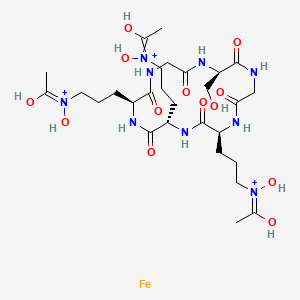
(5E,7E,9)-decatrien-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E,7E,9)-decatrien-2-one is an organic compound characterized by its unique structure featuring three conjugated double bonds and a ketone functional group. This compound is part of the alkenone family, which is known for its applications in various scientific fields due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E,7E,9)-decatrien-2-one typically involves the use of alkenes and alkynes as starting materials. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired conjugated triene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium or nickel complexes are often employed to facilitate the formation of the conjugated triene system. The reaction is typically conducted at elevated temperatures and pressures to optimize the reaction rate and product formation.
Chemical Reactions Analysis
Types of Reactions
(5E,7E,9)-decatrien-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bonds in the compound can participate in electrophilic addition reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens (chlorine, bromine) or acids (sulfuric acid) are employed under controlled conditions to achieve substitution.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Halogenated or alkylated derivatives
Scientific Research Applications
(5E,7E,9)-decatrien-2-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers and other materials due to its reactive double bonds.
Mechanism of Action
The mechanism of action of (5E,7E,9)-decatrien-2-one involves its interaction with various molecular targets, primarily through its conjugated double bonds and ketone group. These functional groups allow the compound to participate in nucleophilic and electrophilic reactions, which can modulate biological pathways. For instance, the compound may inhibit certain enzymes by forming covalent bonds with active site residues, thereby altering enzyme activity.
Comparison with Similar Compounds
Similar Compounds
(5E,7E)-9-oxooctadeca-5,7-dienoic acid: Similar structure but with a longer carbon chain and an additional carboxylic acid group.
(5Z,7E)-9,10-seco-5,7,10(19)-cholestatriene: A related compound with a similar conjugated system but different functional groups.
Uniqueness
(5E,7E,9)-decatrien-2-one is unique due to its specific arrangement of double bonds and the presence of a ketone group, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial contexts.
Properties
Molecular Formula |
C10H14O |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
(5E,7E)-deca-5,7,9-trien-2-one |
InChI |
InChI=1S/C10H14O/c1-3-4-5-6-7-8-9-10(2)11/h3-7H,1,8-9H2,2H3/b5-4+,7-6+ |
InChI Key |
YYXSUQQUWMLOOB-YTXTXJHMSA-N |
Isomeric SMILES |
CC(=O)CC/C=C/C=C/C=C |
Canonical SMILES |
CC(=O)CCC=CC=CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4-dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-ethylbenzamide](/img/structure/B10819177.png)
![cyclo[N(Me)Ala-bAla-D-OLeu-Pro-DL-Val-N(Me)Val]](/img/structure/B10819186.png)



![(2Z,6E,10E)-13-[(2R)-6-hydroxy-2,8-dimethyl-3,4-dihydro-2H-1-benzopyran-2-yl]-2,6,10-trimethyltrideca-2,6,10-trienoic acid](/img/structure/B10819205.png)




![(2Z,6Z,10E)-13-[(2R)-6-hydroxy-2,8-dimethyl-3,4-dihydrochromen-2-yl]-2,6,10-trimethyltrideca-2,6,10-trienoic acid](/img/structure/B10819244.png)

![N-{3-[5-(6-Amino-purin-9-YL)-3,4-dihydroxy-tetrahydro-furan-2-YL]-allyl}-2,3-dihydroxy-5-nitro-benzamide](/img/structure/B10819257.png)
